3-Methyloctane

Vue d'ensemble

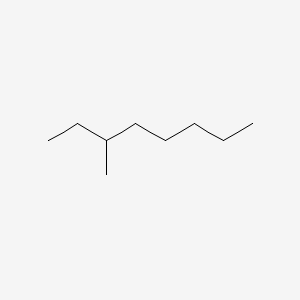

Description

3-Methyloctane: is an organic compound with the molecular formula C9H20 . It is a branched alkane, specifically an isomer of nonane. The structure of this compound consists of an eight-carbon chain with a methyl group attached to the third carbon atom. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyloctane can be synthesized through several methods, including:

Hydrogenation of 3-Methyloctene: This involves the catalytic hydrogenation of 3-Methyloctene using a palladium or platinum catalyst under high pressure and temperature conditions.

Grignard Reaction: The reaction of 1-Bromo-3-methylheptane with magnesium in dry ether to form the Grignard reagent, followed by reaction with methyl iodide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-Methyloctene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyloctane undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or a suitable catalyst, leading to the formation of haloalkanes.

Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), catalysts like iron or aluminum chloride

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids

Substitution: Haloalkanes (e.g., 3-chloro-3-methyloctane, 3-bromo-3-methyloctane)

Combustion: Carbon dioxide (CO2), water (H2O)

Applications De Recherche Scientifique

Organic Synthesis

3-Methyloctane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where it reacts with nucleophiles to form new products. For instance, this compound can react with halogens or alcohols to yield corresponding alkyl halides or ethers.

- Elimination Reactions: It can also undergo elimination reactions to form alkenes. This property is particularly useful in synthesizing compounds with unsaturation, which are essential in many chemical applications.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alkyl Bromide | |

| Elimination | Alkene |

Medicinal Chemistry

Recent studies have identified this compound as a volatile organic compound present in human breath, potentially serving as a biomarker for lung cancer detection. Its presence in breath analysis highlights its significance in non-invasive diagnostic techniques.

Case Study: Lung Cancer Biomarker Research

A study published in The Journal of Organic Chemistry demonstrated that specific volatile compounds, including this compound, could be detected in the breath of lung cancer patients. The research emphasized the potential for developing breath analysis devices that could provide early cancer detection without invasive procedures .

Environmental Monitoring

This compound has been studied for its role as a marker for environmental pollution and its presence in various ecological studies. Its volatility makes it suitable for monitoring air quality and assessing the impact of industrial emissions.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Air Quality Monitoring | Used as a marker for assessing VOC levels |

| Pollution Studies | Helps trace sources of hydrocarbon emissions |

Material Science

In material science, this compound is utilized in the formulation of polymers and advanced materials due to its properties as a solvent and plasticizer. Its low viscosity and good solvency make it an ideal candidate for enhancing the performance of various polymer blends.

Table 3: Material Properties

| Property | Value |

|---|---|

| Viscosity | Low (ideal for processing) |

| Solvency | High |

Mécanisme D'action

As an alkane, 3-Methyloctane primarily exhibits non-polar characteristics and interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Nonane (C9H20): A straight-chain isomer of 3-Methyloctane with similar physical properties but different chemical reactivity due to the lack of branching.

2-Methyloctane (C9H20): Another isomer with the methyl group attached to the second carbon atom, exhibiting slightly different boiling and melting points.

3-Methylheptane (C8H18): A shorter chain alkane with similar branching, used for comparison in studies of structural isomerism.

Uniqueness of this compound: The unique structure of this compound, with its specific branching pattern, influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This makes it a valuable compound for studying the effects of molecular structure on the behavior of alkanes.

Activité Biologique

3-Methyloctane, a branched-chain alkane with the chemical formula , is a colorless liquid that is primarily used as a solvent and in various industrial applications. Its biological activity has garnered attention in several research contexts, particularly regarding its potential implications in health and environmental sciences. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.

This compound is part of the family of aliphatic hydrocarbons known as alkanes. Its structure features a straight-chain octane backbone with a methyl group attached to the third carbon. The molecular structure can be represented as follows:

This configuration influences its physical properties, including volatility and solubility, which are critical for its biological interactions.

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels. In studies assessing the impact of volatile organic compounds (VOCs) on human health, this compound was identified among other aliphatic hydrocarbons. Its inhalation can lead to respiratory irritation and potential long-term effects on lung function. A study highlighted that certain VOCs can contribute to cancer risk when present at elevated levels in indoor environments .

Antimicrobial Properties

Emerging evidence suggests that this compound possesses antimicrobial properties. In laboratory settings, it has been shown to inhibit the growth of specific bacterial strains. For instance, a study involving various microbial strains indicated that this compound could effectively reduce bacterial viability in vitro, although the exact mechanisms remain to be fully elucidated .

Case Study 1: VOCs and Cancer Detection

A significant study explored the role of various VOCs, including this compound, in cancer detection. Researchers found that certain VOC profiles could serve as biomarkers for different cancer types. The presence of this compound in breath samples from patients was correlated with specific malignancies, suggesting its potential utility in non-invasive diagnostic techniques .

Case Study 2: Environmental Impact

In environmental science, this compound has been studied for its emissions during biomass combustion. Research showed that it contributes to the formation of particulate matter and other harmful emissions, impacting air quality and public health in areas relying on biomass fuels .

Data Tables

The following table summarizes key findings related to the biological activity and properties of this compound:

| Property | Description |

|---|---|

| Chemical Formula | |

| Physical State | Colorless liquid |

| Toxicity | Respiratory irritant; potential carcinogenic effects |

| Antimicrobial Activity | Inhibits growth of specific bacteria |

| Environmental Impact | Contributes to VOC emissions during combustion processes |

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological membranes and cellular structures. Its hydrophobic nature facilitates penetration into lipid bilayers, potentially disrupting cellular functions. Additionally, its metabolism may produce reactive intermediates that could exert toxic effects on cells.

Propriétés

IUPAC Name |

3-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-6-7-8-9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEOMASXHIJCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862875 | |

| Record name | 3-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.25 [mmHg] | |

| Record name | 3-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-33-3 | |

| Record name | 3-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.